molecular formula C19H14N2O3 B12598494 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime

Cat. No.: B12598494
M. Wt: 318.3 g/mol
InChI Key: ULAQPAGSJLSCJK-DYTRJAOYSA-N
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Description

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, a naphthalene moiety, and a phenyl group, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime typically involves multi-step organic reactions. One common method includes the condensation of 1-aminonaphtho[2,1-b]furan-2-carbaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the final oxime product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(phenyl)methanone: Another furan derivative with similar structural features.

    (4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: A compound with a methoxy group instead of a hydroxy group.

Uniqueness

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. The combination of the furan, naphthalene, and phenyl moieties also contributes to its uniqueness and potential versatility in various applications .

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

4-[(E)-C-(1-aminobenzo[e][1]benzofuran-2-yl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C19H14N2O3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)24-19(17)18(21-23)12-5-8-13(22)9-6-12/h1-10,22-23H,20H2/b21-18+

InChI Key

ULAQPAGSJLSCJK-DYTRJAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)/C(=N/O)/C4=CC=C(C=C4)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=NO)C4=CC=C(C=C4)O)N

Origin of Product

United States

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